N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide (CAS: 327093-91-4) is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a 1,3-benzodioxol-5-ylmethylamine moiety via an amide bond. The compound’s molecular formula is C₁₈H₁₉NO₆, with a molecular weight of 345.347 g/mol . The 1,3-benzodioxole (methylenedioxyphenyl) group confers electron-rich aromatic properties, while the trimethoxybenzamide core is a common pharmacophore in bioactive molecules, influencing solubility, hydrogen bonding, and π-π stacking interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-20-14-6-10(7-15(21-2)16(14)22-3)17(19)18-11-4-5-12-13(8-11)24-9-23-12/h4-8H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVKEPVXNOBBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 3,4,5-trimethoxyaniline. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, while the amide group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects like cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide include:
Physicochemical Properties
- Melting Points: N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide: Not reported, but crystallizes in monoclinic systems . N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide: 247–250°C . Trimethoxybenzamide derivatives generally exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonds.
Solubility :
Spectroscopic Data :
Biological Activity
N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound comprises a benzodioxole moiety linked to a trimethoxybenzamide structure. The synthesis typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 3,4,5-trimethoxyaniline using coupling agents such as EDCI and DMAP in dichloromethane under reflux conditions.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | 1,3-benzodioxole-5-carboxylic acid + 3,4,5-trimethoxyaniline | EDCI/DMAP in dichloromethane at reflux |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against prostate cancer and leukemia cells .
Key Findings:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It halts the progression of the cell cycle at specific checkpoints.
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. Furthermore, it has shown antimicrobial activity against several bacterial strains .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer proliferation.
- Receptor Modulation : It alters the signaling pathways of various receptors linked to cancer progression.
Comparative Studies
Comparative studies with similar compounds reveal that this compound possesses unique properties due to its dual functional groups. For example:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 1-(1,3-benzodioxol-5-yl)-2-butanamine | Shares benzodioxole ring | Moderate anticancer effects |
| 3,4,5-trimethoxybenzylamine | Lacks benzodioxole ring | Limited biological activity |
Case Studies
Several case studies highlight the efficacy of this compound:
- Prostate Cancer Study : In vitro studies showed that this compound significantly reduced cell viability in prostate cancer cell lines by inducing apoptosis.
- Leukemia Research : The compound exhibited selective cytotoxicity against leukemia cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
